

The Physiological Relevance of Lactyl-CoA in Different Tissues: A Technical Guide

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Introduction

Lactyl-CoA is a recently identified endogenous acyl-CoA molecule that has emerged as a critical link between cellular metabolism and epigenetic regulation. Derived from lactate, a product of glycolysis, **Lactyl-CoA** serves as the substrate for a novel post-translational modification known as lysine lactylation. This modification, wherein a lactyl group is transferred to the epsilon-amino group of lysine residues on histone and non-histone proteins, is increasingly recognized for its profound impact on gene expression and cellular function across various tissues. This technical guide provides an in-depth overview of the physiological relevance of **Lactyl-CoA**, with a focus on its tissue-specific concentrations, the experimental methods for its study, and its role in key signaling pathways.

Data Presentation: Quantitative Levels of Lactyl-CoA

The concentration of **Lactyl-CoA** is a critical determinant of the extent of protein lactylation. Quantitative analysis, primarily by liquid chromatography-mass spectrometry (LC-MS), has revealed that **Lactyl-CoA** is a low-abundance acyl-CoA species compared to acetyl-CoA. Its levels are dynamic and can be influenced by the metabolic state of the cell, particularly the rate of glycolysis.

Tissue/Cell Type	Organism	Condition	Lactyl-CoA Concentration (pmol/mg tissue or pmol/10 ⁶ cells)	Acetyl-CoA Concentration (pmol/mg tissue or pmol/10 ⁶ cells)	Reference
Heart	Mouse	Fed	0.0172	5.77	[1]
Heart	Mouse	Fasted	0.0187	Not Reported	[1]
Heart	Mouse (Male)	-	0.0214	Not Reported	[1]
Heart	Mouse (Female)	-	0.0145	Not Reported	[1]
HepG2 cells	Human	-	0.011 (per 10 ⁶ cells)	10.644 (per 10 ⁶ cells)	[1]
Skeletal Muscle	Mouse	-	Detected, but not quantified	Not Reported	
Brain	Mouse	-	Detected, but not quantified	-	[2] [3]
Liver	Mouse	-	Detected, but not quantified	-	[3] [4]

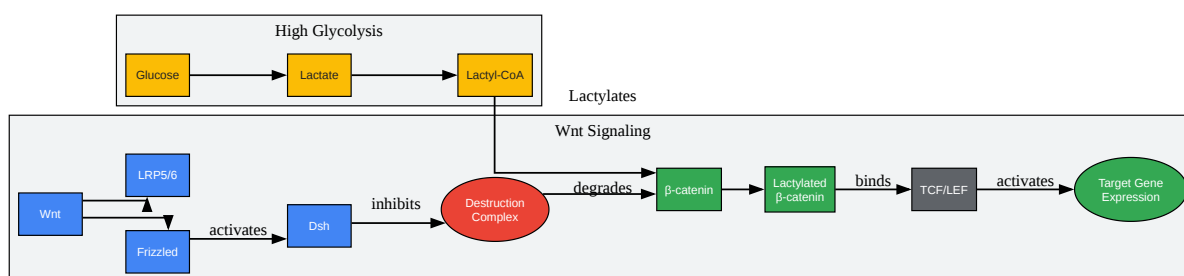
Note: Quantitative data for **Lactyl-CoA** in brain, liver, and skeletal muscle under physiological conditions are not yet widely available in the literature.

Signaling Pathways Modulated by Lactyl-CoA Dependent Lactylation

Lactyl-CoA, through its role in protein lactylation, influences several key signaling pathways implicated in both physiological and pathological processes.

Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin pathway is crucial for embryonic development and tissue homeostasis. Recent evidence suggests that this pathway can be modulated by lactylation. In hypoxic conditions, such as those found in the tumor microenvironment, increased glycolysis leads to an accumulation of lactate and subsequently **Lactyl-CoA**. This can result in the lactylation of β -catenin, a key transcriptional co-activator in the Wnt pathway. Lactylation of β -catenin can enhance its stability and nuclear translocation, leading to the activation of Wnt target genes involved in cell proliferation and stemness.[5][6]



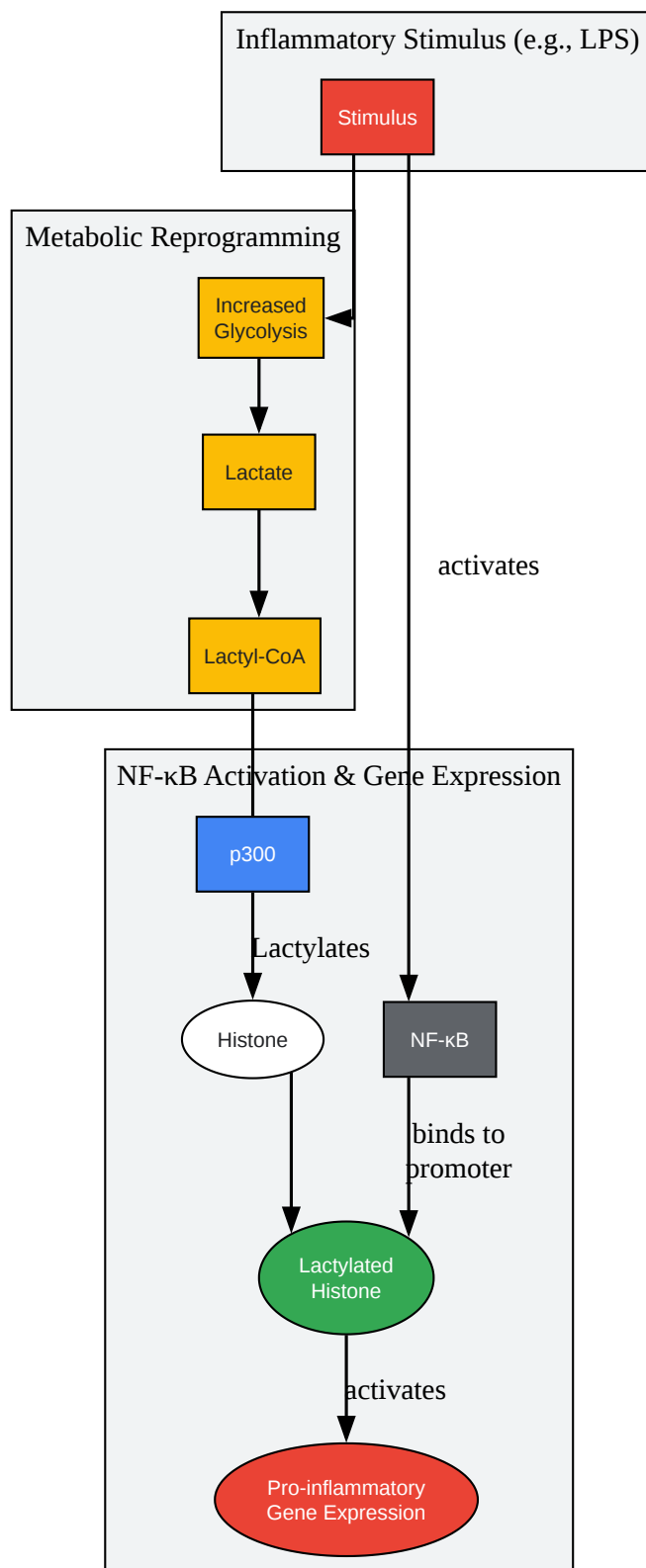
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Wnt/ β -catenin pathway modulation by β -catenin lactylation.

NF- κ B Signaling Pathway

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response. Histone lactylation, fueled by **Lactyl-CoA**, plays a significant role in the transcriptional activation of NF- κ B target genes. In inflammatory conditions, activated immune cells switch to aerobic glycolysis, leading to lactate and **Lactyl-CoA** production. The histone acetyltransferase p300 can then utilize **Lactyl-CoA** to lactylate histone lysine residues, particularly H3K18la and H4K12la, at the promoters of pro-inflammatory genes.[7][8] This epigenetic mark promotes a more open chromatin structure,

facilitating the binding of NF- κ B and other transcription factors, thereby amplifying the inflammatory gene expression program.



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NF-κB pathway activation via histone lactylation.

Experimental Protocols

A variety of experimental techniques are employed to study **Lactyl-CoA** and its downstream effects. Below are summarized protocols for key experimental workflows.

Quantification of Lactyl-CoA by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of **Lactyl-CoA** from tissues.

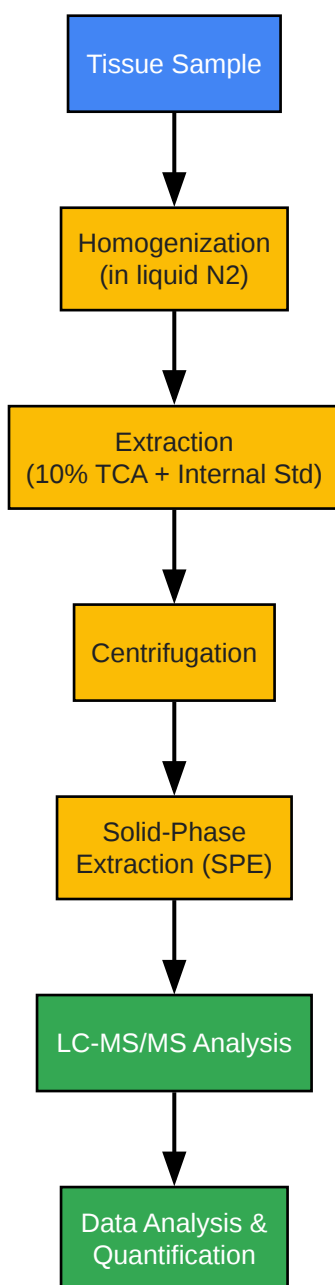
Materials:

- Tissue sample
- Liquid nitrogen
- 10% Trichloroacetic acid (TCA), ice-cold
- Internal standard (e.g., $^{13}\text{C}_3^{15}\text{N}_1$ -**Lactyl-CoA**, if available, or a surrogate like $^{13}\text{C}_3^{15}\text{N}_1$ -propionyl-CoA)[1]
- Solid-phase extraction (SPE) columns
- LC-MS/MS system

Procedure:

- Tissue Homogenization: Snap-freeze tissue in liquid nitrogen and grind to a fine powder.
- Extraction: Homogenize the powdered tissue in ice-cold 10% TCA. Spike with the internal standard.
- Protein Precipitation: Centrifuge the homogenate at high speed to pellet proteins.

- Solid-Phase Extraction (SPE): Purify the supernatant containing acyl-CoAs using an appropriate SPE column to remove salts and other interfering substances.
- LC-MS/MS Analysis: Analyze the purified extract by LC-MS/MS.
 - Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate **Lactyl-CoA** from other acyl-CoAs.
 - Mass Spectrometry: Employ a high-resolution mass spectrometer in positive ion mode. Monitor for the specific precursor-to-product ion transitions for **Lactyl-CoA** and the internal standard.
- Quantification: Calculate the concentration of **Lactyl-CoA** based on the peak area ratio of the analyte to the internal standard and a standard curve.^[1]



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Workflow for **Lactyl-CoA** quantification by LC-MS/MS.

Analysis of Histone Lactylation by Western Blot

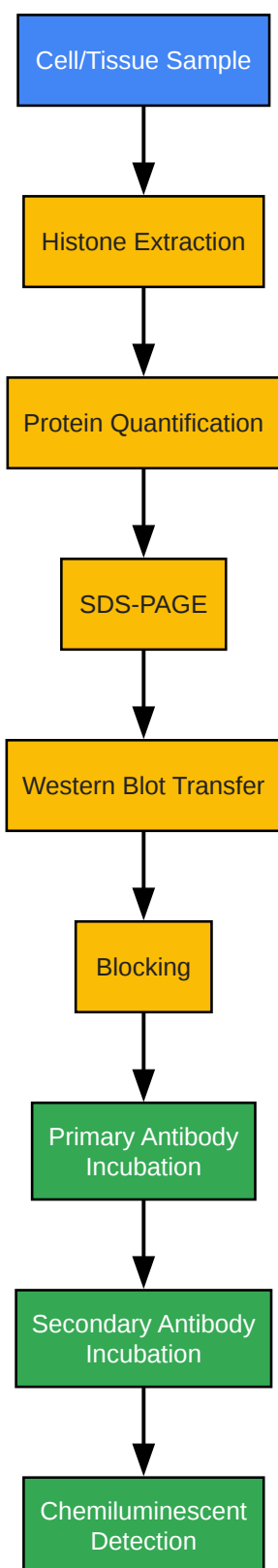
This protocol outlines the steps for detecting histone lactylation in cell or tissue samples.

Materials:

- Cell or tissue sample
- Histone extraction buffer
- SDS-PAGE gels (high percentage, e.g., 15%)
- Nitrocellulose or PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibody specific for the lactyl-lysine modification of interest (e.g., anti-H3K18la)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Histone Extraction: Isolate histones from cells or tissues using an acid extraction protocol.
- Protein Quantification: Determine the protein concentration of the histone extracts.
- SDS-PAGE: Separate the histone proteins by SDS-PAGE on a high-percentage gel to resolve the low molecular weight histones.
- Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific histone lactylation mark.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[\[9\]](#)[\[10\]](#)



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Workflow for histone lactylation analysis by Western Blot.

In Vitro Histone Lactylation Assay

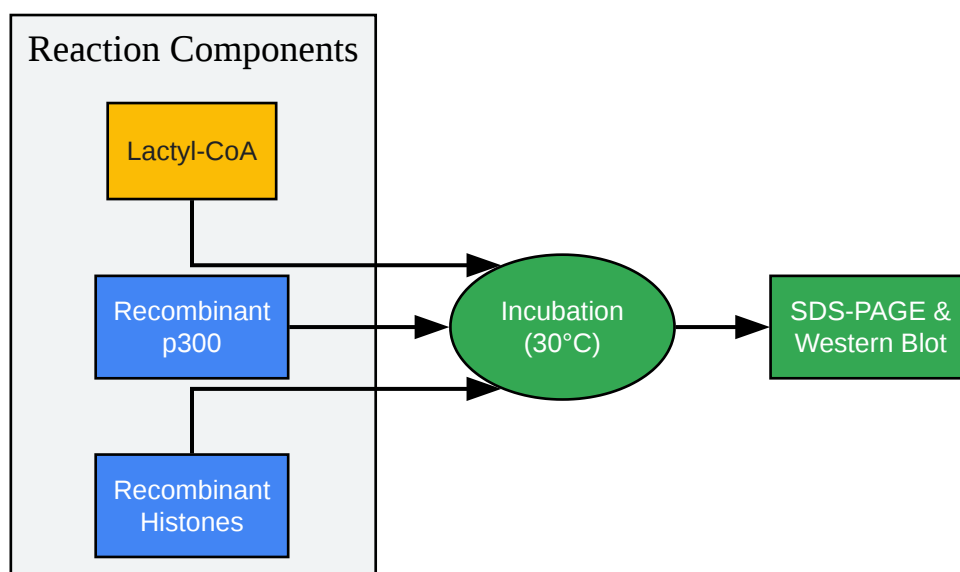
This assay allows for the direct assessment of histone lactylation by a specific "writer" enzyme, such as p300.

Materials:

- Recombinant histone substrate (e.g., H3/H4 tetramer)
- Recombinant p300 enzyme
- **Lactyl-CoA**
- HAT assay buffer
- SDS-PAGE and Western blot reagents

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, combine the recombinant histone substrate, recombinant p300 enzyme, and **Lactyl-CoA** in the HAT assay buffer.
- **Incubation:** Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic transfer of the lactyl group.
- **Reaction Termination:** Stop the reaction by adding SDS-PAGE loading buffer and heating the sample.
- **Analysis:** Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for the lactylated histone.[\[11\]](#)[\[12\]](#)



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In vitro histone lactylation assay workflow.

Physiological Relevance in Key Tissues

The physiological and pathological roles of **Lactyl-CoA** and the subsequent lactylation are tissue-specific and context-dependent.

- **Skeletal Muscle:** In skeletal muscle, lactate is a major metabolic currency. Recent studies indicate that histone lactylation is involved in myogenesis and muscle regeneration.[13][14] Exercise has been shown to increase histone lactylation in skeletal muscle, suggesting a role in the adaptive response to physical activity.[15] Furthermore, dysregulation of histone lactylation in skeletal muscle is associated with aging and senescence.[15]
- **Brain:** The brain is a highly metabolic organ that utilizes lactate as an energy substrate, particularly through the astrocyte-neuron lactate shuttle.[2][16] **Lactyl-CoA** and histone lactylation are implicated in neuronal plasticity, memory formation, and neuroprotection.[17][18][19] Dysregulation of lactylation in the brain has been linked to neurodegenerative diseases.
- **Liver:** The liver is a central hub for lactate metabolism. **Lactyl-CoA** and protein lactylation are involved in regulating hepatic glucose and lipid metabolism.[4][20] In liver diseases such

as fibrosis and hepatocellular carcinoma, aberrant lactylation contributes to disease progression by promoting cell proliferation and inflammation.[4]

- Cancer: The Warburg effect, characterized by high rates of glycolysis and lactate production, is a hallmark of many cancers. The resulting increase in **Lactyl-CoA** and histone lactylation can drive oncogene expression, promote cell proliferation, and contribute to an immunosuppressive tumor microenvironment.[21]
- Inflammation and Immunity: As detailed in the NF-κB signaling section, **Lactyl-CoA**-dependent histone lactylation is a key mechanism in regulating the inflammatory response in immune cells like macrophages.[22]

Conclusion

Lactyl-CoA is a pivotal metabolite that translates changes in cellular metabolism, particularly glycolysis, into downstream epigenetic and signaling events through protein lactylation. Its low but dynamic abundance across different tissues underscores its role as a sensitive metabolic sensor. The experimental protocols outlined in this guide provide a framework for researchers to investigate the multifaceted roles of **Lactyl-CoA** and lactylation in health and disease. As our understanding of this novel regulatory axis expands, targeting the synthesis and function of **Lactyl-CoA** may offer new therapeutic avenues for a range of metabolic, inflammatory, and proliferative disorders. Further research is needed to fully elucidate the quantitative landscape of **Lactyl-CoA** in various tissues and to unravel the complete repertoire of proteins and pathways regulated by this fascinating molecule.

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References

- 1. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]

- 3. Turnover rate of coenzyme A in mouse brain and liver | PLOS One [journals.plos.org]
- 4. Lactate and lactylation in liver diseases: energy metabolism, inflammatory immunity and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hypoxia induced β -catenin lactylation promotes the cell proliferation and stemness of colorectal cancer through the wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone lactylation: Unveiling a novel pathway for the impact of lactate on physiological and pathological processes (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone H2B lysine lactylation modulates the NF- κ B response via KPNA2 during CSFV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. ASF1A-dependent P300-mediated histone H3 lysine 18 lactylation promotes atherosclerosis by regulating EndMT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Lactate promotes myogenesis via activating H3K9 lactylation-dependent up-regulation of Neu2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Lactylation Antagonizes Senescence and Skeletal Muscle Aging by Modulating Aging-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Lactate in the brain: from metabolic end-product to signalling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lactate Metabolism, Signaling, and Function in Brain Development, Synaptic Plasticity, Angiogenesis, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Histone Lactylation in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Lactylation: From Metabolic Reprogramming to Precision Therapeutics in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lysine Lactylation: When Metabolism Meets Gene Expression - Bio-Connect [bio-connect.nl]
- 22. researchgate.net [researchgate.net]

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